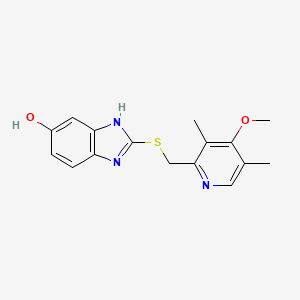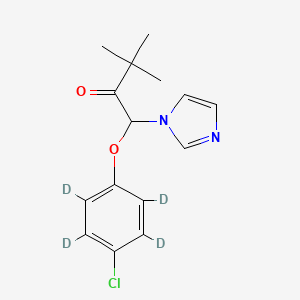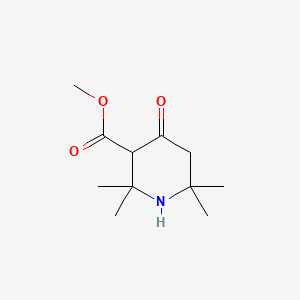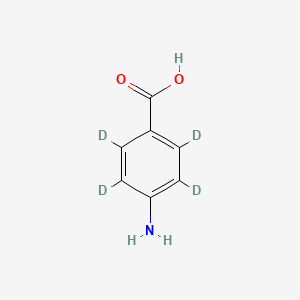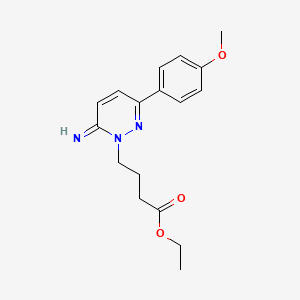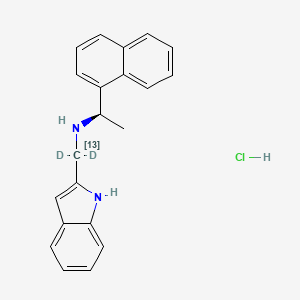
Calindol-13C,d2 Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calindol-13C,d2 Hydrochloride is a novel labeled calcimimetic compound. It acts at the calcium sensing receptor and is a positive allosteric modulator of the human calcium receptor. This compound is used primarily for research purposes and is not intended for diagnostic or therapeutic use .
Wissenschaftliche Forschungsanwendungen
Calindol-13C,d2 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Acts as a positive allosteric modulator of the human calcium receptor, making it useful in studying calcium signaling pathways.
Medicine: Although not used therapeutically, it is valuable in research related to calcium receptor modulation and its potential therapeutic implications.
Industry: Utilized in the development of new calcimimetic compounds and in the study of calcium receptor-related processes
Biochemische Analyse
Biochemical Properties
Calindol-13C,d2 Hydrochloride interacts with the calcium sensing receptor, a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis . As a positive allosteric modulator, it enhances the receptor’s response to extracellular calcium .
Cellular Effects
Calindol-13C,d2 Hydrochloride influences cell function by modulating the activity of the calcium sensing receptor . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
Calindol-13C,d2 Hydrochloride exerts its effects at the molecular level by binding to the calcium sensing receptor . This binding enhances the receptor’s response to calcium, leading to changes in intracellular signaling .
Metabolic Pathways
Calindol-13C,d2 Hydrochloride is involved in calcium homeostasis, a critical metabolic pathway . It interacts with the calcium sensing receptor, which plays a key role in this pathway .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Calindol-13C,d2 Hydrochloride involve the incorporation of carbon-13 and deuterium isotopes into the molecular structure. The preparation typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes.
Analyse Chemischer Reaktionen
Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
Calindol-13C,d2 Hydrochloride exerts its effects by acting as a positive allosteric modulator of the human calcium receptor. It activates an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of calcium. This modulation enhances the receptor’s response to calcium, thereby influencing calcium signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Calindol-13C,d2 Hydrochloride is unique due to its labeled isotopes, which make it particularly useful in research settings. Similar compounds include:
Calindol Hydrochloride: The unlabeled version of Calindol-13C,d2 Hydrochloride, used in similar research applications.
NPS R-568: Another calcimimetic compound that acts on the calcium sensing receptor.
Cinacalcet: A calcimimetic drug used therapeutically to treat conditions like secondary hyperparathyroidism.
These compounds share similar mechanisms of action but differ in their specific applications and labeling.
Eigenschaften
IUPAC Name |
(1R)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1/i14+1D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XFGGQWPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675549 |
Source


|
| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217828-76-6 |
Source


|
| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)


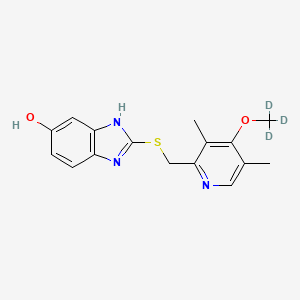
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B564757.png)
